[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine
Description
[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine is a heterocyclic amine featuring a benzisothiazole moiety fused to a piperidine ring, with a methylamine substituent at the 4-position of the piperidine.
Properties
IUPAC Name |
[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-11-3-1-2-4-12(11)17-15-13/h1-4,10H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYHGEXZZLBTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Two-Step Synthesis from Thiosalicylic Acid
A highly efficient and expeditious method reported involves a one-pot, two-step reaction starting from thiosalicylic acid:
- Thiosalicylic acid is treated with thionyl chloride (10 equivalents) and a catalytic amount of DMF at 80 °C for 12 hours to form the benzisothiazol-3(2H)-one intermediate.
- Without isolation, the crude intermediate is reacted with an excess of amines (10 equivalents) dissolved in dichloromethane at room temperature for approximately 20 hours.
- The product is extracted with ethyl acetate, dried, and purified by solvent removal under vacuum to yield the benzisothiazole derivative.
This method avoids multiple purification steps and uses relatively mild conditions, offering a practical route to 1,2-benzisothiazol-3-yl amines.
Coupling of Benzisothiazole and Piperidinylmethylamine Units
The key step involves coupling the benzisothiazole ring with the piperidin-4-ylmethylamine to form the target compound:
- The benzisothiazole intermediate bearing a reactive group at the 3-position (e.g., halide or activated ester) undergoes nucleophilic substitution with the piperidin-4-ylmethylamine.
- Conditions typically involve stirring in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or mild heating.
- The reaction proceeds over several hours (often ~20 hours) to ensure complete conversion.
- The product is isolated by extraction, drying, and solvent removal, followed by recrystallization or chromatography to achieve high purity.
This coupling is critical for obtaining the desired compound with high yield and purity.
Alternative Synthetic Routes and Related Compounds
Although direct literature on this exact compound's preparation is limited, insights can be drawn from related benzisothiazole and piperidine derivative syntheses:
- Methods for synthesizing risperidone, a related piperidinyl benzisoxazole derivative, involve oxime formation, ring closure, and coupling reactions under basic conditions with potassium hydroxide in aqueous media at elevated temperatures (120–130 °C), followed by recrystallization to achieve >99% purity.
- Optimization of base concentration and reaction temperature is essential for maximizing yield (typically 80–96%) and purity.
- Use of N,N-dimethylformamide as a solvent during recrystallization enhances crystal quality and purity.
These protocols provide a framework for adapting synthetic conditions for [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The one-pot synthesis from thiosalicylic acid significantly reduces reaction time and purification steps compared to traditional multistep methods.
- Reaction yields and purity depend strongly on reagent ratios, solvent choice, and temperature control.
- Use of potassium hydroxide aqueous solutions in the 20–40% range at elevated temperatures (120–130 °C) enhances coupling yields in related piperidinyl benzisothiazole syntheses.
- Recrystallization from solvents like DMF or isopropanol is effective in achieving >99% purity, confirmed by HPLC and NMR analysis.
- The described methods avoid expensive or toxic reagents, making them suitable for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Benzisothiazole derivatives, including those similar to [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine, have demonstrated significant antimicrobial activity. A study highlighted that various synthesized benzisothiazole compounds exhibited effective antibacterial and antifungal properties against human pathogenic microorganisms. These findings suggest that modifications in the benzisothiazole structure can enhance biological activity, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that benzothiazole derivatives possess anticancer properties. For example, compounds with modifications to the benzothiazole nucleus have been reported to exhibit selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer cells. The structure-activity relationship indicates that specific substitutions can significantly enhance anticancer efficacy .
Anti-inflammatory Effects
Benzisothiazole derivatives have also been studied for their anti-inflammatory effects. Compounds derived from this family have shown potential in reducing inflammation, which is crucial in treating diseases where chronic inflammation plays a role, such as cancer and autoimmune disorders .
Neuroprotective Effects
Recent studies suggest that certain benzothiazole derivatives may offer neuroprotective benefits. These compounds can potentially be developed into therapeutic agents for neurodegenerative diseases by targeting specific pathways involved in neuronal protection .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the piperidine ring followed by the introduction of the benzisothiazole moiety through nucleophilic substitution or coupling reactions.
Characterization Techniques
Characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity. These methods help in understanding the molecular interactions and potential binding sites for biological activity .
Case Studies
Mechanism of Action
The mechanism of action of [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also interfere with signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine and related compounds:
Key Observations:
- Benzisothiazole vs. Aryl Substitutions: The target compound’s benzisothiazole group differs from the dimethylphenyl (DMPI) and chlorophenyl (CDFII) moieties in MRSA-targeting synergists.
- Amine Positioning : The primary amine in this compound is directly attached to the piperidine’s methyl group, whereas DMPI and CDFII lack terminal amines. This could influence solubility or interaction with bacterial membrane proteins.
- Complexity in the Pyrazolylphenyl Derivative : The compound from incorporates a multi-ring system (imidazopyridine, pyrimidine) linked to a pyrrolidinylpropoxy chain, suggesting a broader pharmacological profile, possibly targeting kinases or GPCRs .
Metabolic and Pharmacokinetic Considerations
- Amine Reactivity : The primary amine in the target compound could increase susceptibility to acetylation or glucuronidation, necessitating prodrug strategies for optimal bioavailability.
Biological Activity
[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzisothiazole moiety linked to a piperidine ring, which contributes to its diverse biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in neurological disorders and other disease areas.
Chemical Structure and Properties
The compound's IUPAC name is [1-(1,2-benzisothiazol-3-yl)piperidin-4-yl]methanamine, with the molecular formula and a CAS number of 1421111-26-3. The structural characteristics are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃S |
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | [1-(1,2-benzisothiazol-3-yl)piperidin-4-yl]methanamine |
| CAS Number | 1421111-26-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzisothiazole portion allows for hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. This compound may also interfere with signaling pathways that lead to alterations in cellular functions, making it a valuable tool in biochemical research.
Antipsychotic Potential
Research indicates that compounds related to benzisothiazole derivatives have shown promise in antipsychotic applications. A study evaluated several derivatives for their receptor binding affinity and behavioral effects in animal models. The results suggested that these compounds could effectively block amphetamine-induced behaviors without causing typical neuroleptic side effects, indicating a potential for treating schizophrenia and other psychotic disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In preclinical studies, it demonstrated the ability to inhibit neuronal cell death under oxidative stress conditions. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Enzyme Inhibition
In addition to its neuroprotective effects, this compound has been studied as an inhibitor of various enzymes involved in metabolic pathways. Its structural features allow it to interact with specific active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antipsychotic Activity : In a study involving receptor binding assays, derivatives showed significant binding affinity for serotonin receptors, suggesting their role in modulating mood and behavior .
- Neuroprotection : In cell culture models subjected to oxidative stress, the compound reduced apoptosis rates significantly compared to control groups, indicating its potential as a neuroprotective agent .
- Metabolic Regulation : A recent investigation into the compound's role in lipid metabolism revealed its ability to inhibit lipid accumulation in adipocytes, suggesting potential applications in obesity treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine, and how can purity be optimized?
- Methodology : Use a multi-step approach involving condensation reactions with catalysts like copper(I) bromide and cesium carbonate. Purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., dimethylether) can enhance purity. Reaction monitoring with techniques like TLC or mass spectrometry ensures intermediate stability .
- Key Parameters : Optimize reaction temperature (e.g., 35°C for 48 hours) and stoichiometric ratios of reagents like cyclopropanamine or benzyl derivatives to improve yield (e.g., 17.9% yield reported in similar syntheses) .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- Methodology : Combine ¹H/¹³C NMR to identify proton/carbon environments (e.g., δ 8.87 ppm for aromatic protons) and HRMS (e.g., m/z 215 [M+H]⁺) for molecular weight validation. IR spectroscopy can detect functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
- Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) or databases like PubChem to resolve ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Use in vitro assays such as MTT cytotoxicity screening (e.g., IC₅₀ values against cancer cell lines) or enzyme inhibition studies (e.g., HDAC8 inhibition via molecular docking). Validate results with positive controls like MS-344 .
- Data Interpretation : Compare activity profiles with structurally similar analogs (e.g., pyrazole or piperidine derivatives) to identify critical pharmacophores .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or potency?
- Methodology : Perform SAR studies by synthesizing analogs with substitutions on the benzisothiazole or piperidine rings. Test variations like fluorination or methyl group addition, which impact steric hindrance and electronic properties. Use docking simulations (e.g., HDAC8 binding affinity) to prioritize candidates .
- Case Study : Analogues with 4-fluorophenyl or 4-methoxyphenethyl groups showed improved receptor binding in related compounds .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Conduct meta-analysis of published datasets, focusing on assay conditions (e.g., pH, incubation time). Replicate experiments under standardized protocols. Use statistical tools (e.g., ANOVA) to evaluate variability. For example, discrepancies in IC₅₀ values may arise from differences in cell line viability assays .
Q. How can environmental fate and toxicity be evaluated for this compound?
- Methodology : Apply environmental-chemical property assessments (e.g., logP, biodegradability) and in silico tools (e.g., ECOSAR) to predict ecotoxicity. Experimental designs should include long-term stability studies in abiotic/biotic matrices (water, soil) .
- Safety Protocols : Follow SDS guidelines for handling (e.g., PPE, ventilation) and disposal, as outlined for structurally similar amines .
Q. What advanced techniques validate quantification methods in pharmacokinetic studies?
- Methodology : Develop HPLC-UV or LC-MS/MS methods with validation for linearity (e.g., R² > 0.99), accuracy (≥95% recovery), and robustness (e.g., pH/temperature variations). Cross-validate with spectrophotometric methods (e.g., absorbance at λmax 254 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
